| Technique | Principle / Basis for Separation | Key Applications in Cannabinoid Purification | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|---|
| Fast Centrifugal Partition Chromatography (FCPC) [1] | Differential partitioning between two immiscible liquid phases (no solid stationary phase) [1] | Isolating CBD/CBDA free of psychotropic ∆9-THC/∆9-THCA-A [1] | High loading capacity; total sample recovery; no irreversible adsorption [1] | Requires extensive solvent system optimization (38 systems tested in one study) [1] |
| Macroporous Resin Chromatography [2] | Adsorption and desorption on porous polymer resins based on hydrophobicity and molecular size [2] | Enriching CBD from crude hemp extracts [2] | High adsorption capacity; diverse selectivity; low cost; easy operation and scaling [2] | Requires pre-treatment of crude extract; selection of optimal resin is critical [2] |
| Flash Chromatography [3] | Rapid separation using a solid stationary phase (e.g., silica gel) pushed by pressurized gas or liquid [3] | Initial purification to remove chlorophyll, waxes, and lipids; primary separation of cannabinoid groups [3] | Cost-effective; faster than traditional gravity columns; scalable [3] | Lower resolution than HPLC; high solvent consumption [3] |
| High-Performance Liquid Chromatography (HPLC) [3] | High-pressure forced flow through a tightly packed column for highly efficient separation [3] | Precise isolation of individual cannabinoids (e.g., CBD, THC); analytical testing and potency analysis [3] | Exceptional resolution for structurally similar compounds; highly standardized and consistent [3] | Very high equipment cost; requires specialized training; lower preparative-scale throughput [3] |
For a concrete example, here is a detailed methodology from a recent study for purifying Cannabidiol (CBD) using FCPC, which yielded high-purity isolates free of ∆9-THC [1]. This illustrates the level of technical detail involved in modern cannabinoid isolation.
The workflow for this FCPC protocol can be visualized as follows:
The biosynthesis of all major cannabinoids shares a common beginning. The following diagram illustrates this central pathway, which is a prerequisite for understanding the formation of any specific cannabinoid, including cannabidiorcol.
General cannabinoid biosynthesis pathway from common precursors to major acidic forms [1] [2] [3].
The pathway is driven by specific enzymes that convert central precursor CBGA into different cannabinoids. The table below summarizes the core enzymes involved.
| Enzyme Name | Function | Key Reaction Catalyzed |
|---|---|---|
| Olivetolic Acid Cyclase (OAC) | Catalyzes the formation of olivetolic acid (OLA), a key precursor [2]. | Intramolecular C2→C7 aldol condensation of the polyketide intermediate to form OLA [2]. |
| Prenyltransferase (PT) | Couples OLA and Geranyl Pyrophosphate (GPP) [3]. | Condensation of OLA and GPP to form cannabigerolic acid (CBGA), the central precursor to many cannabinoids [3]. |
| CBDA Synthase (CBDAS) | Cyclizes CBGA to form CBDA [3]. | Oxidative cyclization of CBGA to form cannabidiolic acid (CBDA) [3]. |
Since the specific pathway for this compound is not documented, the following experimental approaches, derived from studies on major cannabinoids, are how researchers would typically investigate it.
| Methodology | Application in Cannabinoid Biosynthesis | Specific Example |
|---|---|---|
| Transcriptome Analysis | Identify genes expressed in specific plant tissues and under different conditions [3]. | RNA-sequencing of flowers, leaves, and stems of hemp to show cannabinoid pathway genes are predominantly expressed in flowers [3]. |
| Heterologous Expression | Express cannabis genes in a model host (e.g., yeast, fungi) to confirm enzyme function [4]. | Reconstruction of the CBGA pathway in Aspergillus niger and Penicillium chrysogenum by introducing genes like OAC and prenyltransferase [4]. |
| Environmental Modulation | Study how growth conditions (e.g., light) influence the expression of biosynthesis genes and final cannabinoid yield [5]. | Exposure of hemp plants to high light intensity (600 μmol·m⁻²·s⁻¹) upregulated the entire hexanoate–CBDA pathway and increased CBD content [5]. |
Based on the established research framework, here is a logical approach to investigate this compound biosynthesis:
This compound (CBD-C1) is a propyl analogue of Cannabidiol (CBD). Unlike CBD, which has a pentyl (5-carbon) side chain, Cannabiorcol features a propyl (3-carbon) side chain on its molecular structure [1]. This structural similarity suggests its mechanisms of action might overlap with those of CBD, but this remains a hypothesis awaiting experimental validation.
My search of recent scientific literature up to 2025 did not yield any primary research articles that directly investigate the molecular targets, binding affinities, or detailed signaling pathways of this compound. The existing body of research has predominantly focused on more abundant cannabinoids like CBD and Δ9-THC.
Given the lack of direct data on this compound, the extensively studied profile of CBD serves as the best starting point for generating testable hypotheses. CBD's effects are known to be pleiotropic, meaning it influences a wide array of molecular targets rather than acting through a single primary receptor [1] [2].
The table below summarizes the key molecular targets of CBD, which represent candidate pathways for investigating this compound.
| Target Type | Specific Target | Reported Action of CBD | Potential Functional consequence |
|---|---|---|---|
| Receptors | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator [2] | Attenuates psychoactive effects of THC |
| Cannabinoid Receptor 2 (CB2) | Inverse Agonist [2] | Potential immunomodulation | |
| G-protein coupled Receptor 55 (GPR55) | Antagonist [1] [3] | Proposed anticonvulsant mechanism | |
| Serotonin Receptor (5-HT1A) | Agonist [4] | Anxiolytic, antidepressant effects | |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist [1] [2] | Contributes to anticonvulsant and neuroprotective effects | |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Agonist [5] [6] | Gene regulation, anti-inflammatory, and antitumor effects | |
| Ion Channels | Voltage-Gated Sodium & Calcium Channels | Inhibitor [4] | Modulation of neuronal excitability |
| Transporters | Cellular Uptake of Anandamide | Inhibitor (ENT-1 blocker) [4] | Increased endogenous cannabinoid tone |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Possible Inhibitor [4] | Increased anandamide levels |
Based on this framework, the following diagram illustrates the complex and multi-target nature of cannabinoid signaling, which is crucial for understanding the potential mechanisms of compounds like CBD and, by extension, this compound.
A simplified overview of CBD's multi-target pharmacology, which may inform research on this compound. Note that 'this compound' should be substituted for 'CBD' in this model as a hypothetical framework.
To systematically characterize this compound, a multi-stage approach is recommended.
Stage 1: Initial Target Screening
Stage 2: Functional Characterization
Stage 3: Phenotypic Validation in Disease Models
The primary challenge is the sheer lack of experimental data on this compound. Key questions to address include:
Future research should prioritize the synthesis and purification of high-purity this compound, followed by the systematic application of the experimental protocols outlined above.
Cannabis sativa L. is an annual herbaceous plant that has been used for millennia for its fibers, seed oil, and cannabinoids [1] [2]. It is the source of over 120 identified cannabinoids, which are terpenophenolic compounds unique to this plant [3]. Among these, Cannabidiol (CBD) has garnered significant scientific and commercial interest due to its non-psychoactive nature and broad pharmacological potential, including anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties [1]. The growing market for CBD-infused products, from nutraceuticals to pharmaceuticals, demands rigorous, efficient, and scalable methods for its production and quality control. These application notes provide detailed, practical protocols for the extraction, purification, and analytical quantification of CBD from industrial hemp, tailored for researchers and drug development professionals. The methodologies outlined here emphasize optimization for yield and purity while considering practical implementation in a research and development setting.
Cannabinoids are synthesized as secondary metabolites in the glandular trichomes of the female cannabis flowers [2]. The biosynthesis begins with the coupling of olivetolic acid and geranyl pyrophosphate to form cannabigerolic acid (CBGA), the common precursor to the major cannabinoids [2] [4]. CBGA is then cyclized by specific synthases to form the acidic cannabinoids: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) [2]. In fresh plant material, over 95% of CBD exists as its acidic form, CBDA [2]. The neutral, more familiar cannabinoid CBD is formed through a non-enzymatic decarboxylation reaction upon exposure to heat or light, or during prolonged storage [2]. This decarboxylation process is a critical step in the production of most consumer-ready CBD products. The following diagram illustrates this core biosynthetic pathway.
This section provides a step-by-step guide to extracting and purifying CBD from industrial hemp. The optimized protocol uses heat reflux extraction followed by macroporous resin purification, balancing efficiency, cost, and scalability [1].
Principle: This method uses sustained heating to disrupt plant cell walls, facilitating the diffusion of CBD and other cannabinoids into the solvent [1].
Materials:
Single-Factor Experimentation: Before full optimization, single-factor experiments should be conducted to identify the approximate range of each parameter. The table below summarizes the effects of key variables on CBD extraction yield [1].
Table 1: Single-Factor Experiment Results for CBD Extraction
| Factor | Tested Range | Observed Effect on CBD Yield |
|---|---|---|
| Extraction Temperature | 40°C - 80°C | Yield increases with temperature but may degrade compounds at upper limits. |
| Extraction Time | 30 - 150 min | Yield increases with time, plateauing as equilibrium is reached. |
| Ethanol Concentration | 20% - 100% | Optimal yield found in mid-to-high range (e.g., 70-90%). |
| Liquid-to-Solid Ratio | 10:1 - 30:1 mL/g | Higher ratios improve yield until the solvent is saturated. |
| Number of Extractions | 1 - 5 cycles | Yield increases with repeated extractions, with diminishing returns. |
Optimized Protocol Using Response Surface Methodology (RSM): A Box-Behnken Design (BBD) was employed to optimize the interacting factors. The following table presents the finalized optimal conditions [1].
Table 2: Optimized Extraction Conditions via RSM
| Factor | Optimal Level |
|---|---|
| Extraction Temperature | 70°C |
| Extraction Time | 120 min |
| Ethanol Concentration | 80% |
| Liquid-to-Solid Ratio | 20:1 mL/g |
| Number of Extraction Cycles | 2 |
Procedure:
Principle: Macroporous resins are used for their high adsorption capacity, diverse selectivity, and cost-effectiveness. They separate compounds based on polarity and molecular size through adsorption and desorption cycles [1].
Materials:
Resin Pretreatment:
Static Adsorption and Desorption Tests for Resin Selection:
Dynamic Enrichment Procedure:
Performance: This process with HPD-100 resin results in a 4.2-fold enrichment of CBD content compared to the crude extract, with a recovery rate of 83.13% [1].
Accurate quantification is essential for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended as a robust and accessible method.
Table 3: Validated RP-HPLC Conditions for CBD and THC Quantification [5]
| Parameter | Specification |
|---|---|
| Column | C18, 150 mm × 4.6 mm, 5 μm (e.g., SOLAS 100 Å C18) |
| Mobile Phase | Acetonitrile/Water (75:25, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 μL |
| Run Time | 20 min |
Materials and Reagents:
Sample Preparation:
Method Validation Data: The following table summarizes key validation parameters as per ICH guidelines, confirming the method's reliability [5].
Table 4: RP-HPLC Method Validation Parameters [5]
| Validation Parameter | Result for CBD |
|---|---|
| Specificity | No interference from excipients or other cannabinoids. |
| Linearity Range | 10 - 150 μg/mL (R² > 0.999) |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Robustness | Method performance remained consistent with minor, deliberate changes in flow rate and mobile phase composition. |
The bioactivity of the purified CBD can be confirmed through standard assays.
Antibacterial Activity:
Antioxidant Activity:
Navigating the regulatory landscape is critical for product development.
This document provides a comprehensive framework for the synthesis, purification, and analysis of cannabidiol from industrial hemp. The optimized heat reflux extraction coupled with HPD-100 macroporous resin purification offers a efficient and scalable method to obtain high-purity CBD with confirmed bioactivity. The validated RP-HPLC method ensures reliable quantification for quality control. Researchers are advised to stay abreast of the evolving regulatory environment, particularly regarding safety dossiers and labeling requirements for market authorization.
This compound (CBD-C1) is a minor cannabinoid characterized by a shorter side chain compared to cannabidiol (CBD), which may lead to unique pharmacological properties. Its analysis presents distinct challenges due to its typically low concentrations in cannabis plant material and products, requiring highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as the primary technique for accurate quantification of cannabinoids, including both their acidic and neutral forms, without inducing decarboxylation that occurs with gas chromatography methods [1]. This document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various matrices to support research and development activities.
Stationary Phase Selection revolves predominantly around C18 reversed-phase columns, which are widely employed in cannabinoid separations [2]. Specifically, columns such as the SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm) have demonstrated effective separation of cannabinoid analogs [3]. The selection of column dimensions and particle size significantly impacts resolution; narrower columns with smaller particles (e.g., 3 μm) generally provide enhanced efficiency but may increase backpressure [3].
For Mobile Phase Composition, isocratic elution with acetonitrile and water mixtures (e.g., 75:25 v/v) has proven effective for cannabinoid separation [3]. Alternatively, methods employing methanol with acid modifiers (typically 0.1% formic acid) enhance ionization in mass spectrometric detection and improve peak shapes [1]. The optimal flow rate generally falls within 1.0-1.5 mL/min for standard bore columns (4.6 mm diameter) [3].
Detection wavelength selection is critical for sensitivity. While 214 nm is commonly used for cannabidiol and tetrahydrocannabinol detection [3], preliminary investigations should include a wavelength scanning from 210-280 nm to determine the optimal detection wavelength for this compound specifically. Diode Array Detection (DAD) enables multi-wavelength monitoring and peak purity assessment [2].
The shorter propyl side chain of this compound imparts slightly greater polarity compared to CBD, which typically results in shorter retention times in reversed-phase chromatography. Method development should focus on achieving baseline separation from other minor cannabinoids and matrix components. As with other cannabinoids, this compound may exist in both acidic (CBD-C1A) and neutral (CBD-C1) forms, necessitating separation conditions that resolve both forms if present [2].
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | SOLAS C18 (150 × 4.6 mm, 5 μm) | C18 column (150 × 2.1 mm, 1.8 μm) | C18 column (100 × 4.6 mm, 2.6 μm) |
| Mobile Phase | Acetonitrile/water (75:25 v/v) | Methanol/water with 0.1% formic acid (80:20 v/v) | Acetonitrile/water with 0.1% formic acid (70:30 v/v) |
| Flow Rate | 1.5 mL/min | 0.3 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Detection | UV 214 nm | UV 220 nm | DAD 210-400 nm |
| Injection Volume | 10 μL | 5 μL | 10 μL |
| Run Time | 20 min | 15 min | 12 min |
Solvent extraction represents the most common approach for cannabinoid analysis. For plant materials, ethanol and acetonitrile demonstrate high extraction efficiency for both neutral and acidic cannabinoids [4]. The extraction process typically involves:
Supercritical fluid extraction (SFE) with CO₂ represents an alternative approach, particularly beneficial for minimizing co-extraction of waxes and chlorophyll [4]. For processed products, extraction methods must be adapted to the specific matrix, with defatting procedures sometimes necessary for fatty matrices.
While direct analysis of crude extracts is often feasible, complex matrices may require additional cleanup steps. Winterization effectively removes co-extracted waxes and lipids by dissolving the extract in ethanol (e.g., 250 mg in 5 mL) followed by incubation at -20°C for 24 hours and filtration [4]. For biological matrices, solid-phase extraction (SPE) using C18 or mixed-mode cartridges provides effective cleanup and concentration [5].
Table 2: Sample Preparation Methods for Different Matrices
| Matrix Type | Extraction Method | Extraction Solvent | Cleanup Method | Remarks |
|---|---|---|---|---|
| Plant Material | Sonication, 30 min | Ethanol or Acetonitrile | Filtration (0.45 μm) | Dry and grind sample first |
| Hemp Extracts | Dilution | Methanol or Acetonitrile | Winterization | Remove waxes at -20°C |
| Oils/Tinctures | Dilution | Acetonitrile | SPE (C18) | For complex matrices |
| Edibles | QuEChERS | Acetonitrile | d-SPE | Remove sugars and fats |
| Biological Samples | SLE or LLE | Ethyl acetate/hexane | SPE or PPT | Requires internal standards |
For regulatory acceptance and reliable quantification, analytical methods must undergo comprehensive validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for validation of analytical procedures [3].
Specificity demonstrates the method's ability to unequivocally assess this compound in the presence of other cannabinoids and matrix components. This is typically established by:
Linearity and Range are established through calibration curves using at least five concentration levels. For this compound, a typical range might span from the limit of quantification to 200% of the expected working concentration. Linear regression with r² ≥ 0.995 is generally acceptable [3].
Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). Acceptance criteria typically require %RSD ≤ 2.0% for retention time and %RSD ≤ 5.0% for peak area [3].
Accuracy is demonstrated through spike recovery experiments at multiple concentration levels (e.g., 50%, 100%, 150% of target concentration). Recovery rates of 90-110% are generally considered acceptable [3].
Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). For cannabinoid analysis, LOQ is typically defined as the lowest concentration with signal-to-noise ratio ≥ 10 and accuracy of 80-120% [3].
Robustness evaluates method resilience to deliberate variations in parameters such as:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from nearest peak | Resolution factor ≥ 1.5 |
| Linearity | 5-6 concentration levels | r² ≥ 0.995 |
| Precision (Repeatability) | 6 replicates at 100% | %RSD ≤ 2.0% |
| Intermediate Precision | Different day/analyst | %RSD ≤ 3.0% |
| Accuracy | Spike recovery at 3 levels | 90-110% recovery |
| LOD | Signal-to-noise | S/N ≥ 3 |
| LOQ | Signal-to-noise | S/N ≥ 10 |
| Robustness | Deliberate parameter variations | %RSD ≤ 5.0% |
Scope: This procedure describes the quantitative determination of this compound in dried cannabis plant material and extracts using reversed-phase HPLC with UV/DAD detection.
Materials and Reagents:
Instrumentation and Conditions:
Standard Preparation:
Sample Preparation:
System Suitability Test: Before sample analysis, ensure the system meets the following criteria:
Quantification is performed using external standardization with a calibration curve constructed by plotting peak area against concentration of this compound standards. The curve is fitted using linear regression, and sample concentrations are calculated using the regression equation. For samples requiring dilution, apply appropriate dilution factors in final calculation.
The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis:
Experimental Workflow for this compound Analysis
This workflow outlines the key steps in the analytical process, highlighting the parallel preparation of samples and standards that converge at the HPLC analysis stage, followed by data processing and method validation components.
Peak Tailing Issues often result from secondary interactions with residual silanols on the stationary phase. Mitigation strategies include:
Retention Time Drift may indicate mobile phase degradation or column temperature fluctuations. Maintain mobile phase freshness and ensure column thermostatting. For isocratic methods, retention time shifts greater than 5% typically warrant investigation.
Reduced Response may occur due to UV lamp degradation or precipitation of analyte in the injection system. Regular lamp replacement and verification of standard response helps identify this issue. Ensure samples are completely soluble in the mobile phase.
Method Transfer Considerations: When transferring methods between different HPLC systems, adjustments may be needed in injection volume or flow rate to maintain separation performance. System suitability tests should be performed after any method transfer.
HPLC with UV/DAD detection provides a robust, reliable approach for the quantification of this compound in cannabis plant materials and products. The methods described herein emphasize specificity, accuracy, and precision while acknowledging the unique challenges presented by this minor cannabinoid. As research on this compound advances, these protocols will support standardization and quality control in both academic and industrial settings, facilitating further investigation into this compound's pharmacological potential.
Although not specific to cannabidiorcol, the following techniques are the industry standard for extracting cannabinoids in general. You may need to optimize the parameters for your specific target molecule.
| Method | Principle | Key Advantages | Key Limitations | Best For |
|---|---|---|---|---|
| Supercritical CO₂ Extraction [1] [2] [3] | Uses pressurized CO₂ as a tunable solvent to dissolve cannabinoids. | Solvent-free residue; tunable selectivity; safe and environmentally friendly [2]. | High capital cost; requires specialized equipment and expertise [2]. | High-purity, full-spectrum extracts for pharmaceutical applications [2] [3]. |
| Ethanol Extraction [1] [2] [3] | Uses ethanol to soak biomass and dissolve compounds, followed by filtration and evaporation. | High throughput, cost-effective, excellent for broad-spectrum extracts, scalable [2]. | Can co-extract chlorophyll and waxes, requiring post-processing (winterization) [2]. | Large-scale manufacturing of isolates and tinctures [2]. |
| Microwave-Assisted Extraction (MAE) [1] [4] | Uses microwave energy to rapidly heat the plant material and solvent, enhancing compound release. | Reduced processing time, lower solvent consumption, enhanced extraction yields [1]. | Can cause thermal degradation if not controlled; requires optimization [1]. | Fast, efficient extraction of heat-stable compounds [1] [4]. |
| Ultrasound-Assisted Extraction (UAE) [1] [4] | Uses ultrasonic waves to create cavitation, disrupting cell walls and improving solvent penetration. | Reduced extraction time, high efficiency, works at ambient temperature [1]. | Potential for free radical formation; may require cooling [1]. | Cell wall disruption and release of intracellular compounds [4]. |
The general workflow for producing a purified cannabinoid extract, integrating the methods above, involves several key stages as shown below.
To verify the identity and purity of your extracts, robust analytical techniques are required. The following methods are standard in the field.
| Method | Principle | Key Applications in Cannabinoid Analysis | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [5] [6] [7] | Separates compounds in a liquid mobile phase using a solid stationary phase. | Quantifying both acidic (e.g., CBDA, THCA) and neutral (e.g., CBD, THC) cannabinoids without derivatization [5] [7]. | High accuracy; does not degrade compounds; ideal for quality control [6] [7]. |
| Gas Chromatography (GC) [5] [6] | Vaporizes and separates compounds in a gaseous mobile phase. | Profiling neutral cannabinoids and terpenes; requires derivatization for acidic forms [5]. | Excellent for volatile compounds like terpenes; often coupled with MS [5] [6]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [5] [6] | Combines liquid chromatography with mass spectrometry for separation and identification. | Detecting and confirming trace cannabinoids and contaminants (pesticides) [6]. | High sensitivity and specificity; can detect compounds at parts-per-billion (ppb) levels [6]. |
For a concrete example, here is a summarized validated HPLC method for quantifying CBD and THC, which could be adapted for other cannabinoids [7].
Since direct protocols were not available, here are some suggestions for how to proceed:
Cannabidiol (CBD) is a major non-psychoactive phytocannabinoid derived from Cannabis sativa L. that has garnered significant research interest for its potential therapeutic applications across numerous medical conditions. First isolated in 1940 and structurally characterized in 1963, CBD has become a compound of intense study due to its anti-inflammatory, anticonvulsant, anxiolytic, and neuroprotective properties [1] [2]. The global CBD market continues to expand rapidly, with projections estimating a value of $16 billion by 2025, driving increased research into its chemistry, biosynthesis, and pharmacological effects [1].
This compound (CBD-C1) represents a natural homolog of CBD with a significantly shorter side chain. While CBD features a pentyl (5-carbon) side chain attached to the resorcinol ring, this compound possesses only a methyl (1-carbon) group at this position [3] [4]. This structural variation falls under what researchers have classified as the fourth dimension of cannabinoid chemical space—variation of length and branching of the olivetol alkyl chain—which generates homologous cannabinoids with potentially distinct pharmacological profiles [5]. Unlike CBD, which is abundant in many cannabis cultivars, this compound occurs naturally only in trace amounts, making experimental study challenging without synthetic intervention [4].
Table 1: Comparative Structural Characteristics of CBD and this compound
| Characteristic | Cannabidiol (CBD) | This compound (CBD-C1) |
|---|---|---|
| Chemical Formula | C₂₁H₃₀O₂ | C₁₆H₂₂O₂ |
| Molecular Weight | 314.46 g/mol | 246.34 g/mol |
| Resorcinyl Side Chain | Pentyl (C₅H₁₁) | Methyl (CH₃) |
| IUPAC Name | 2-[(1R,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | 2-[(1R,6R)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-methylbenzene-1,3-diol |
| Natural Abundance | High (major component) | Trace amounts |
| Biosynthetic Precursor | CBGA (via CBDA) | CBG-C1 (via CBDA-C1) |
The biosynthesis of cannabinoids in Cannabis sativa follows a conserved enzymatic pathway that begins with the convergence of polyketide and terpenoid precursors. The journey commences with hexanoyl-CoA and three molecules of malonyl-CoA, which undergo condensation catalyzed by a polyketide synthase (specifically, olivetol synthase) to form a linear tetraketide intermediate [1]. This intermediate then undergoes C2→C7 aldol cyclization catalyzed by olivetolic acid cyclase (OAC) to yield olivetolic acid (OLA), the foundational resorcinolic acid with a pentyl side chain [1]. For this compound biosynthesis, a parallel pathway utilizes a different starter unit (likely acetyl-CoA or butyryl-CoA) to produce orcellinic acid (a resorcinolic acid with a methyl group) instead of olivetolic acid, though the exact enzymatic details remain less characterized [5].
The next critical step involves prenylation, where the resorcinolic acid is joined with a terpenoid moiety. The enzyme aromatic prenyltransferase (cannabigerolic acid synthase, specifically CsPT4) catalyzes the condensation of geranyl diphosphate (GPP) with olivetolic acid to produce cannabigerolic acid (CBGA) [1]. In the case of this compound biosynthesis, the same enzyme likely prenylates orcellinic acid to produce cannabigerolorcolic acid (CBGA-C1). Finally, cannabidiolic acid synthase (CBDA synthase) catalyzes the oxidative cyclization of CBGA to form cannabidiolic acid (CBDA), which undergoes non-enzymatic decarboxylation upon heating or aging to yield CBD [1]. The same enzyme likely converts CBGA-C1 to cannabidiorcolic acid, which similarly decarboxylates to form this compound [4].
Diagram 1: Biosynthetic pathway of CBD and this compound in Cannabis sativa showing parallel routes for C5 and C1 side chain cannabinoids
For researchers requiring access to this compound for pharmacological studies, direct extraction from natural sources is impractical due to its trace occurrence in most cannabis varieties. Several experimental approaches can be employed to obtain this rare homolog:
Precursor-directed biosynthesis: This method utilizes engineered yeast or plant cell cultures expressing the complete cannabinoid biosynthetic pathway, supplemented with alternative starter units (e.g., acetyl-CoA instead of hexanoyl-CoA) to shift production toward the desired homolog [1]. This approach leverages the substrate promiscuity of certain cannabinoid biosynthetic enzymes, particularly the polyketide synthases and prenyltransferases [5].
Chemical synthesis: Total synthesis of this compound can be achieved through resorcinol-terpene coupling strategies analogous to those developed for CBD. One approach involves preparing a suitably protected orcinol (5-methylresorcinol) derivative and coupling it with a p-menthadienol equivalent under Lewis acid conditions, followed by deprotection and purification [4]. This method offers precise control over the scaffold but requires expertise in synthetic organic chemistry.
Side chain shortening: While not explicitly documented for this compound, chemical modification of pre-formed CBD could theoretically be attempted through oxidative decarboxylation or Hunsdiecker-type reactions after converting the pentyl chain to a carboxylic acid functionality. However, these approaches often suffer from low selectivity and may require extensive protection/deprotection strategies to preserve other functional groups.
The following protocol outlines a practical approach for producing this compound using engineered Saccharomyces cerevisiae expressing cannabinoid biosynthetic genes:
Strain preparation: Use S. cerevisiae strain engineered to express genes for OAC, OLS, CsPT4, and CBDA synthase, along with enhanced precursor supply (malonyl-CoA, GPP) [1].
Fermentation: Inoculate 50 mL of synthetic complete medium in a 250 mL baffled flask with a single colony. Incubate at 30°C with shaking at 250 rpm for 48 hours.
Precursor feeding: Add filter-sterilized sodium acetate (10 mM) as an alternative starter unit precursor to redirect biosynthesis toward methyl-side chain products.
Extraction: After 96 hours of total fermentation, harvest cells by centrifugation (4000 × g, 10 min). Extract metabolites from cell pellet using 10 mL of chilled methanol with sonication (3 × 10 s bursts). Combine with culture supernatant extracted with equal volume of ethyl acetate.
Purification: Concentrate combined extracts under reduced pressure and purify via preparative HPLC using conditions outlined in Section 3.1.
Accurate analysis and verification of CBD and this compound require robust chromatographic methods capable of resolving structurally similar cannabinoids. The following protocols have been adapted from analytical approaches used in cannabinoid research:
Table 2: HPLC and LC-MS Conditions for Cannabinoid Separation and Identification
| Parameter | HPLC-UV/DAD Method | UPLC-MS/MS Method |
|---|---|---|
| Column | C18 column (250 × 4.6 mm, 5 μm) | C18 column (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Water with 0.1% formic acid | 5 mM ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0 min: 60% B; 0-15 min: 60-95% B; 15-20 min: 95% B; 20-25 min: 60% B | 0 min: 40% B; 0-10 min: 40-100% B; 10-12 min: 100% B; 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 45°C |
| Injection Volume | 10 μL | 5 μL |
| Detection | DAD: 220 nm, 270 nm | MS: ESI+ and ESI- mode, MRM transitions |
| Retention Time (CBD) | ~12.5 min | ~6.8 min |
| Retention Time (this compound) | ~9.2 min (estimated) | ~5.3 min (estimated) |
Mass spectrometry provides structural confirmation and enables sensitive quantification of both CBD and this compound in complex matrices:
CBD MS characteristics: In ESI+ mode, CBD shows a protonated molecular ion [M+H]+ at m/z 315.2, with characteristic fragment ions at m/z 259.2 (loss of C4H8), 247.2 (loss of C5H8, isoprene unit), and 193.1 (further decomposition) [2]. In ESI- mode, the deprotonated molecule [M-H]- appears at m/z 313.2.
This compound MS characteristics: The shorter side chain results in a protonated molecular ion [M+H]+ at m/z 247.2 in ESI+ mode, with key fragment ions at m/z 229.2 (loss of H2O), 211.1 (further dehydration), 191.1 (cleavage of terpene moiety), and 135.1 (resorcinol derivative) [4].
Quantification method: Prepare calibration curves using authentic standards (if available) in the range of 1-1000 ng/mL. For this compound where commercial standards are unavailable, use relative response factors compared to CBD or prepare standards via isolation and quantitative NMR characterization.
Diagram 2: Comprehensive analytical workflow for the identification and characterization of CBD and this compound in biological samples and synthetic mixtures
The comparison between CBD and this compound provides valuable insights into cannabinoid structure-activity relationships (SAR), particularly regarding the importance of the resorcinyl side chain:
Side chain length and receptor affinity: Research indicates that the pentyl chain of CBD contributes to its interaction with various molecular targets, including CB1, CB2, TRPV1, and 5-HT1A receptors [2] [4]. Shortening this chain to a methyl group significantly alters the molecular geometry and hydrophobic interactions with these targets, potentially leading to distinct pharmacological profiles.
Metabolic stability: The shorter side chain of this compound may influence its metabolic fate and pharmacokinetic properties. CBD undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP2C19) to form hydroxylated metabolites, with the pentyl chain being a site of oxidation [6] [7]. This compound lacks these oxidation sites, potentially leading to different metabolic pathways and altered half-life.
Physicochemical properties: The reduction in side chain length from C5 to C1 decreases lipophilicity (log P), which could influence membrane permeability, tissue distribution, and blood-brain barrier penetration. These differences make this compound an interesting tool compound for understanding how cannabinoid physicochemical properties affect their biological distribution and activity.
To evaluate and compare the biological activities of CBD and this compound, the following cellular assay protocol can be implemented:
Cell culture: Maintain appropriate cell lines (e.g., HEK293 stably expressing CB1, CB2, TRPV1, or other relevant receptors) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO2.
Compound preparation: Prepare 10 mM stock solutions of CBD and this compound in DMSO. Further dilute in assay buffer immediately before use, ensuring final DMSO concentration does not exceed 0.1%.
Calcium flux assay: Seed cells in black-walled, clear-bottom 96-well plates at 40,000 cells/well and culture overnight. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) according to manufacturer's instructions. Measure calcium mobilization following compound addition (0.1 nM - 100 μM) using a fluorescence plate reader.
cAMP accumulation assay: After compound treatment, lyse cells and quantify intracellular cAMP levels using a commercial cAMP-Glo assay or similar to evaluate G protein-coupled receptor signaling.
Data analysis: Normalize responses to appropriate controls (vehicle = 0%, reference agonist = 100%) and generate concentration-response curves to determine EC50/IC50 values and efficacy.
Table 3: Comparative Pharmacological Properties of CBD and this compound
| Pharmacological Parameter | Cannabidiol (CBD) | This compound (CBD-C1) |
|---|---|---|
| CB1 Receptor Affinity (Ki) | Low affinity (>10 μM) [2] | Not reported (predicted lower) |
| CB2 Receptor Affinity (Ki) | Low affinity (>10 μM) [2] | Not reported (predicted lower) |
| TRPV1 Activity | Agonist (EC50 ~3.5-5 μM) [8] | Not tested (predicted reduced potency) |
| 5-HT1A Receptor Activity | Agonist (EC50 ~1-3 μM) [4] | Not tested (structure-dependent) |
| Oral Bioavailability | 6% (low due to first-pass metabolism) [7] | Expected to differ due to altered metabolism |
| Plasma Half-Life | 18-32 hours (oral) [6] [7] | Expected to differ due to altered metabolism |
| Protein Binding | Extensive (>90%) | Expected to differ due to reduced lipophilicity |
| Primary Metabolites | 7-OH-CBD, 7-COOH-CBD [6] | Predicted different metabolite profile |
The comparative study of CBD and its homolog this compound provides valuable insights into the structural determinants of cannabinoid pharmacology and metabolism. While CBD has been extensively characterized and has established therapeutic roles in treating certain forms of epilepsy, this compound remains largely unexplored territory with significant research potential [2] [9]. The experimental protocols outlined in this document provide researchers with standardized methods to investigate this intriguing cannabinoid pair.
Future research directions should include comprehensive pharmacological profiling of this compound across a broad panel of molecular targets, detailed ADME studies to understand its pharmacokinetic properties, and investigation of potential therapeutic applications that may leverage its distinct structural features. Additionally, development of efficient synthetic methodologies for this compound production will be essential to enable thorough biological evaluation. As the field of cannabinoid research continues to evolve, understanding how subtle structural modifications alter biological activity will be crucial for the rational design of novel therapeutics with optimized efficacy and safety profiles.
The quantification of cannabinoids in research and quality control primarily relies on chromatographic techniques coupled with various detectors. The choice between techniques often depends on the need to measure acidic precursors, the required sensitivity, and the complexity of the sample matrix [1].
The table below summarizes the two principal analytical approaches:
| Technique | Principle | Key Advantages | Key Limitations / Considerations |
|---|
| Liquid Chromatography (LC) [2] [1] [3] | Separates compounds using a liquid mobile phase and a solid stationary phase. | • Preserves acidic cannabinoids (e.g., CBDA, THCA) without decarboxylation. • High selectivity and sensitivity, especially with MS/MS detection. • Compatible with a wide range of sample matrices (food, botanical, biological). | • MS/MS detectors are expensive. • UV/DAD detectors are less sensitive but more accessible [2]. | | Gas Chromatography (GC) [1] | Separates volatile compounds using an inert gas mobile phase and a high-temperature column. | • High resolution for neutral cannabinoids. • Excellent for terpene profiling. | • High temperature causes decarboxylation of acidic cannabinoids to their neutral forms (e.g., THCA→THC) [2]. • Requires derivatization to analyze acidic forms, adding complexity [1]. |
Recommendation for Cannabidiorcol: Given that this compound is likely to exist in both acidic and neutral forms, LC-MS/MS is the recommended platform. It allows for the specific quantification of the target molecule without the risk of thermal degradation, which is crucial for accurate measurement [4] [1].
This protocol is adapted from validated methods for other cannabinoids, particularly the comprehensive work by Hambidge et al. (2025) on quantifying CBD and controlled cannabinoids in food samples [4]. It should be optimized and validated in-house for this compound.
The following diagram illustrates the logical workflow for the method development and quantification process:
For the method to be reliable for drug development, it must be validated according to guidelines such as ICH Q2(R1) or FDA/EMA bioanalytical method validation [6] [3]. Key parameters include:
To apply this protocol in a research setting, such as quantifying this compound in different cannabis cultivars, you can follow this integrated workflow:
The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly influences its safety, efficacy, and shelf-life. For cannabinoids, which are often prone to degradation, a systematic stability study is essential for proper pharmaceutical development [1]. These notes outline a protocol for assessing the stability of Cannabidiol (CBD), which can serve as a template for related compounds like cannabidiorcol.
1. Key Stability Factors & Quantitative Degradation Data
Cannabidiol's stability is influenced by multiple environmental factors. The data below, summarizing findings from controlled studies, provides a benchmark for what minor cannabinoids might encounter.
Table 1: Stability Characteristics of Cannabidiol (CBD) Under Various Stress Conditions
| Stress Factor | Experimental Conditions | Key Findings & Degradation Rate | Primary Degradation Products Identified |
|---|
| Temperature [1] [2] | • 5°C (closed vial) • 25°C / 60% RH • 40°C / 75% RH | • Stable for 12 months at 5°C. • t95 (time to 95% potency) = 117 days at 25°C. • Significant degradation in oil solution at 40°C. | Tetrahydrocannabinol (THC), Cannabinol (CBN) [2]. | | Oxidation [1] [3] | • Open vials (air exposure) • Forced oxidative environment | • t95 = 1.77 days in oxidizing environments. • Increased degradation products in open vials vs. closed vials. | Cannabielsoin (CBE), Cannabidiol hydroxyquinone (HU-331), hydroxy-CBE, hydroxy-CBD [3]. | | Light [1] [2] [3] | • UV & Vis light per ICH Q1B • Daylight exposure at 25°C | • Significant photodegradation observed. • The photolytic reaction is oxidative in nature. | Cannabidiol hydroxyquinone (HU-331) [3]. | | Solvent/Matrix [1] [2] | • Ethanol • Sunflower oil • Simulated physiological (aqueous) | • More stable in ethanol than in aqueous medium. • 10% degradation in 24h at 37°C & pH 7.4. • Solid powder is significantly more stable than oil solutions. | Varies by matrix; cyclization to THC and CBN is prominent in oil [2]. |
2. Analytical Method for Stability-Indicating Testing
A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended for separating and identifying the API from its degradation products [2] [3].
The following workflow visualizes the key stages of the stability study, from sample preparation to data analysis:
Stability Testing Workflow
Protocol 1: Forced Degradation and Long-Term Stability Study
This protocol follows International Conference on Harmonisation (ICH) Q1A(R2) and Q1B guidelines.
1. Sample Preparation
2. Storage Conditions & Sampling
3. Analysis and Data Evaluation
Protocol 2: HPLC-MS Method for Identifying Degradation Products
This protocol uses advanced techniques to characterize unknown impurities.
1. Untargeted Analysis
2. Identification Strategy
The relationships between primary stress factors and the resulting degradation products can be summarized as follows:
Stress Factors and Degradation Pathways
Stability testing reveals that cannabinoids like CBD are highly susceptible to temperature, oxygen, and light. To ensure stability:
Cannabidiorcol is a minor cannabinoid characterized by a propyl side chain (C3) instead of the more common pentyl chain (C5) found in conventional cannabidiol (CBD). This structural variation is significant as it potentially enhances the compound's metabolic stability and modifies its pharmacological profile while maintaining the non-psychoactive properties characteristic of CBD. Current research indicates that side chain modification represents a promising strategy in cannabinoid-based drug discovery, allowing for fine-tuning of receptor affinity and therapeutic efficacy. The synthesis of this compound and its derivatives addresses the challenge of natural scarcity, as these minor cannabinoids typically occur in Cannabis sativa in quantities too low for practical isolation and study. This document provides detailed synthetic protocols and analytical characterization data to support research and development activities focused on these promising cannabinoid derivatives [1] [2].
The growing interest in non-psychoactive cannabinoids with potential therapeutic applications has accelerated the development of synthetic approaches to these compounds. This compound, with its shorter alkyl chain, represents an attractive target for synthetic optimization due to its potential for improved bioavailability and distinct receptor interaction profile compared to CBD. These Application Notes consolidate recent advances in cannabinoid synthesis methodology, emphasizing practical protocols that can be implemented in standard laboratory settings with standard chemical reagents and equipment [1].
The synthesis of this compound derivatives leverages several strategic approaches, each with distinct advantages depending on the target derivative. The primary methods include:
A significant challenge in cannabinoid synthesis is controlling regioselectivity, as reactions can produce both "normal" and "abnormal" isomers depending on the substitution pattern on the resorcinol ring. Recent methodological advances have improved selectivity through optimized reaction conditions and protective group strategies [3].
The synthesis of 3-formyl-cannabidiol (CBD-aldehyde) serves as a crucial gateway to various this compound derivatives. This intermediate enables further functionalization through its reactive aldehyde group:
Table 1: Synthesis of CBD-aldehyde intermediate
| Step | Starting Material | Reaction | Product | Yield |
|---|---|---|---|---|
| 1 | 1-Bromo-3,5-dimethoxybenzene | Grignard formation + cross-coupling | 1,3-Dimethoxy-5-pentylbenzene | Quantitative |
| 2 | 1,3-Dimethoxy-5-pentylbenzene | Selective bromination | 2-Bromo-1,5-dimethoxy-3-pentylbenzene | >95% |
| 3 | Brominated intermediate | Grignard reaction with DMF | 2,4-Dimethoxy-6-pentylbenzaldehyde | 70-85% |
| 4 | Methoxy-protected aldehyde | Demethylation with AlCl₃ | 2,4-Dihydroxy-6-pentylbenzaldehyde | 80-90% |
| 5 | Aldehyde + terpene | Electrophilic aromatic substitution | CBD-aldehyde | ~45% |
The CBD-aldehyde intermediate can be synthesized through a multi-step sequence beginning with commercially available 1-bromo-3,5-dimethoxybenzene. The selective introduction of the formyl group at the C3 position is achieved through a regioselective bromination followed by Grignard formation and reaction with dimethylformamide. Final demethylation and coupling with an appropriate terpene unit yields the key CBD-aldehyde intermediate, which serves as the precursor for various this compound derivatives [4].
The core transformation in cannabinoid synthesis involves Friedel-Crafts alkylation, which proceeds through a carbocation mechanism:
This mechanistic pathway illustrates how regioselectivity control can be achieved through careful manipulation of reaction conditions. The kinetic product (abnormal isomer) forms rapidly but can be converted to the more stable thermodynamic product (normal isomer) with extended reaction times. For this compound synthesis, the resorcinol starting material would feature a propyl side chain instead of the pentyl chain used in standard CBD synthesis [3].
This protocol describes a sustainable method for converting 3-formyl-cannabinoids to their deformylated analogs, applicable to this compound derivatives [1]:
Procedure:
Notes:
This protocol describes the preparation of Schiff base derivatives of this compound, which have demonstrated enhanced antioxidant activity [4]:
Procedure:
Notes:
This protocol describes a continuous flow method for the oxidation of this compound to quinone derivatives, which have shown promising biological activity [5]:
Procedure:
Notes:
Comprehensive characterization of synthesized this compound derivatives is essential for confirming structural identity and purity:
Table 2: Analytical Methods for this compound Derivatives
| Method | Conditions | Key Characteristics | Applications |
|---|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃ or DMSO-d₆, TMS ref | δ 8.26-8.57 ppm (imine H-C=N); δ 12.77 ppm (phenolic OH); δ 6.20 ppm (aromatic H) | Structural confirmation, isomer identification |
| HPLC | C18 column; 0.1% formic acid in ACN; 0.4 mL/min; 228 nm | Retention time, peak purity | Purity assessment, reaction monitoring |
| HRMS | EI at 70 eV; TOF analyzer | Exact mass determination | Molecular formula confirmation |
| MP | Hot plate apparatus | Sharp melting point | Purity indicator |
The antioxidant potential of synthesized derivatives should be evaluated using standardized assays:
DPPH Radical Scavenging Assay:
FRAP (Ferric Reducing Antioxidant Power) Assay:
LDL Oxidation Inhibition:
Derivatives featuring thiosemicarbazide motifs have demonstrated particularly potent antioxidant activity in these assays, warranting further investigation [4].
This compound derivatives show significant promise as therapeutic agents, primarily due to their potent antioxidant properties. The resorcinol moiety in the cannabinoid structure is primarily responsible for hydrogen atom or electron transfer to oxidants, while the limonene ring and alkyl chain contribute to the stability of the resulting free radical or semiquinone forms. Introduction of Schiff base pharmacophores (particularly thiosemicarbazide motifs) at the C3 position significantly enhances these inherent antioxidant properties, creating hybrid molecules with superior radical scavenging capabilities [4].
The therapeutic potential of these compounds is particularly relevant for cardiovascular protection, as they have demonstrated ability to inhibit oxidation of low-density lipoprotein (LDL). Oxidized LDL plays a crucial role in the formation and progression of atherosclerotic plaques through activation and dysfunction of endothelial cells and development of macrophage foam cells. This compound derivatives can significantly extend the lag time of conjugated diene formation during LDL oxidation, indicating potential for preventing early stages of atherosclerosis [4].
The molecular mechanisms underlying the biological activity of this compound derivatives involve multiple pathways:
Beyond their antioxidant properties, this compound derivatives also show promise as anti-cancer agents. The oxidative stress induced by these compounds in cancer cells leads to disruption of cellular calcium homeostasis, increased production of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately cell death. This mechanism is particularly relevant for derivatives that can be oxidized to quinone forms, such as HU-331, which has demonstrated potent antineoplastic activity in vivo through inhibition of topoisomerase II without causing DNA damage [6] [5].
The synthetic methodologies presented in these Application Notes provide robust and reproducible routes to this compound derivatives, addressing the challenge of natural scarcity of these promising compounds. The metal-free deformylation strategy offers an environmentally friendly approach to cannabinoid synthesis, while the Schiff base derivatization at the C3 position enables the generation of compounds with enhanced antioxidant properties. The application of continuous flow technology for oxidation reactions represents a significant advancement in terms of safety, efficiency, and scalability compared to traditional batch methods.
The structural diversity achievable through these synthetic protocols enables thorough structure-activity relationship studies, particularly valuable for optimizing receptor binding profiles and therapeutic efficacy. The pronounced antioxidant activities observed for derivatives featuring thiosemicarbazide motifs highlight the potential of these compounds as therapeutic agents for conditions involving oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Future directions for research include more extensive in vivo validation of the therapeutic potential of these compounds, optimization of their pharmacokinetic properties, and exploration of their effects on additional molecular targets. The synthetic approaches outlined here provide a solid foundation for these further investigations, potentially leading to the development of novel cannabinoid-based therapeutics with improved efficacy and safety profiles.
Given the absence of specific CBDC protocols, the following framework outlines the critical stages and considerations for developing a robust bioassay, drawing from established practices for complex biopharmaceuticals [1] [2].
1. Define the Mechanism of Action (MoA) The first and most critical step is to define the putative biological activity of CBDC. Your bioassay must be designed to measure a specific, relevant pharmacological effect. For a cannabinoid-like compound, potential MoAs could include:
2. Select and Optimize the Assay Format Based on the chosen MoA, you can select an appropriate assay format. The table below summarizes common formats used for potency assessment of biologics [2].
| Assay Format | Typical Readout | Potential Application for CBDC |
|---|---|---|
| Cell-Based Assay | Luminescence, Fluorescence, Colorimetry | Measuring a downstream signaling event (e.g., using a reporter gene assay). |
| Receptor Binding Assay | Radioligand, FRET, SPR | Quantifying direct binding affinity to CB1 or CB2 receptors. |
| Flow Cytometry | Cell surface marker expression | Detecting changes in protein expression on the surface of immune cells. |
Key Development Considerations:
The following protocol is adapted from methods used to generate and analyze tumor-primed cytotoxic cells, demonstrating a detailed approach to cell-based assay development [3]. This can serve as a template for developing your own CBDC assay.
Title: Protocol for a Cell-Based Bioassay to Assess CBDC Functional Potency Objective: To quantify the functional activity of CBDC by measuring its effect on [e.g., cAMP inhibition] in a recombinant cell line.
Materials and Reagents
Methodology
Cell Culture and Plating:
Sample and Standard Preparation:
Compound Treatment and Incubation:
Signal Detection:
Data Analysis
The following diagrams, generated with Graphviz, illustrate the core experimental workflow and a generalized cannabinoid signaling pathway that your CBDC bioassay might investigate.
Since direct information on CBDC is limited, here are some concrete steps to advance your bioassay development:
Cannabidiol (CBD) has emerged as a promising therapeutic agent with potential applications across multiple disease areas, from neurological disorders to oncology. Unlike the psychoactive cannabinoid Δ9-tetrahydrocannabinol (THC), CBD exhibits negligible psychotropic activity while demonstrating multimodal mechanisms of action that underlie its therapeutic potential. The complex pharmacokinetic profile, diverse formulation considerations, and specific regulatory requirements present unique challenges in clinical trial design for CBD-based therapeutics. Recent data from pipeline analyses indicate that more than 25 companies are currently developing over 50 CBD-based pipeline drugs across various therapeutic areas, highlighting the growing interest in this compound [1].
The developmental landscape for CBD spans from early preclinical investigations to late-phase clinical trials. Understanding the fundamental principles of CBD pharmacology is essential for designing clinically relevant trials. CBD is predominantly eliminated via cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A) and UDP-glucuronosyltransferases (UGT1A9, UGT2B7, and UGT2B17), creating potential for significant drug interactions that must be considered in trial design [2]. Additionally, CBD exhibits low and variable oral bioavailability (6%-23%) due to extensive first-pass metabolism, necessitating careful consideration of administration routes and formulation technologies in clinical development programs [2].
Primary Metabolism: CBD undergoes hepatic transformation primarily through CYP-mediated oxidation to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite with similar psychoactive properties to the parent compound. Subsequent glucuronidation via UGT enzymes facilitates renal elimination of both parent and metabolite [2].
Enzymatic Contributions: Recent physiologically based pharmacokinetic (PBPK) modeling has clarified the fractional contributions of metabolic pathways, indicating a higher contribution from CYPs compared to UGTs for CBD elimination. This modeling approach has proven valuable in predicting CBD exposure across different populations and formulation strategies [2].
Population Variability: Significant interindividual variability in CBD pharmacokinetics has been observed, influenced by factors such as genetic polymorphisms in metabolic enzymes, age, hepatic function, and concomitant medications. This variability underscores the importance of therapeutic drug monitoring in clinical trials [2].
Table 1: CBD Pharmacokinetic Parameters Following Different Administration Routes
| Administration Route | Bioavailability | Tmax (h) | Half-life (h) | Key Metabolites |
|---|---|---|---|---|
| Oral Solution | 6%-23% | 2-4 | 18-32 | 7-OH-CBD, glucuronides |
| Oromucosal Spray | 13%-35%* | 1.5-3 | 18-32 | 7-OH-CBD, glucuronides |
| Intravenous | 100% | Immediate | 18-32 | 7-OH-CBD, glucuronides |
| Inhalation | 11%-45%* | 0.1-0.3 | 18-32 | 7-OH-CBD, glucuronides |
Estimated values based on similar cannabinoid administration [2]
CBD exhibits complex interaction potential with concomitant medications due to its metabolism through multiple CYP enzymes and potential to inhibit CYP2C9, CYP2C19, and CYP3A4. Recent investigations have also revealed that the primary metabolite 7-OH-CBD inhibits CYP2C9, CYP2C19, and CYP2D6, extending the interaction potential beyond the parent compound [2]. Clinical trial protocols must incorporate comprehensive DDI assessment strategies, including:
The neuroactive properties of CBD have been investigated across multiple neurological and psychiatric conditions. Recent clinical trials have demonstrated particularly promising results in anxiety disorders, with one open-label study showing significant improvement on the Beck Anxiety Inventory (95% CI = [-21.03, -11.40], p < 0.001) and Overall Anxiety Severity and Impairment Scale (95% CI = [-9.79, -6.07], p < 0.001) following four weeks of treatment with a full-spectrum, high-CBD sublingual solution [3]. The anxiolytic effects appeared rapidly, with most patients achieving clinically significant treatment response (≥15% symptom reduction) as early as week 1 [3].
Beyond anxiety, current investigational areas include:
Preclinical evidence has demonstrated significant antitumor effects of CBD in various cancer models, particularly in triple-negative breast cancer (TNBC). A recent systematic review of 34 studies published between 1998-2025 documented CBD's ability to induce apoptosis, inhibit cell proliferation, suppress metastasis, and modulate the tumor microenvironment through multiple mechanisms [5]. The oncology trial design considerations for CBD include:
Table 2: Active CBD Clinical Trials Across Therapeutic Areas
| Therapeutic Area | Study Title | Phase | Sample Size | Primary Endpoints | Intervention Details |
|---|---|---|---|---|---|
| Psychiatry | Cannabidiol Versus Placebo as Adjunct in Early Psychosis [4] | II | 120 | Symptom severity, Neurocognition | CBD oral solution adjunct to standard care |
| HIV Neurocognition | Cannabis Use, Cognition and Endocannabinoid System in HIV [4] | II | Not specified | Risk-taking, Decision-making | THC vs. CBD vs. placebo in HIV+ and HIV- subjects |
| Autoimmunity | Lenabasum for Dermatomyositis, Systemic Scleroderma [1] | III | Not specified | Disease activity, Inflammation markers | Oral lenabasum (CB2 agonist) |
| Multiple Sclerosis | BX-1 for Spasticity in Multiple Sclerosis [1] | III | Not specified | Spasticity scores | Dronabinol oral solution |
| Neurology | THX-110 for Tourette Syndrome [1] | II | Not specified | Tic severity, Symptom frequency | Combination dronabinol and PEA |
CBD demonstrates potent immunomodulatory properties through its recently discovered role as a lipid mediator class-switching agent. Research has revealed that CBD stimulates the production of specialized pro-resolving mediators (SPMs) while suppressing pro-inflammatory eicosanoid biosynthesis in human macrophages [6]. This novel mechanism involves:
The formulation approach significantly influences CBD bioavailability, onset of action, and therapeutic efficacy. Current clinical development encompasses diverse delivery strategies:
Innovative formulation approaches are addressing the challenges of CBD delivery:
Table 3: Formulation Technologies for CBD Delivery
| Technology | Mechanism | Advantages | Clinical Stage | Representative Product |
|---|---|---|---|---|
| Lipid-based Nanoemulsions | Enhances intestinal lymphatic transport | Reduced first-pass metabolism, Improved bioavailability | Marketed (Epidiolex) | Purified CBD oral solution |
| Oromucosal Sprays | Buccal absorption | Bypasses hepatic first-pass, Rapid onset | Phase III (Sativex) | CBD:THC combination spray |
| Liposomal Systems | Phospholipid vesicle encapsulation | Targeted delivery, Sustained release | Preclinical/Phase I | Various investigational products |
| Transdermal Patches | Passive diffusion through skin | Controlled release, Avoids gastrointestinal metabolism | Preclinical | Experimental formulations |
| β-cyclodextrin Complexation | Molecular inclusion | Enhanced solubility, Stability improvement | Phase II | INM-755 topical cream |
Purpose: To evaluate CBD's effects on specialized pro-resolving mediator (SPM) production and pro-inflammatory eicosanoid suppression in human monocyte-derived macrophages (MDM) [6].
Methodology:
Applications: This protocol is essential for characterizing CBD's novel inflammation-resolving mechanism and supporting indications involving chronic inflammation or immune dysregulation.
Purpose: To assess CBD's impact on cognitive function in clinical populations, particularly relevant given that cognitive improvement was observed as a secondary outcome in anxiety trials [3].
Methodology:
Applications: Critical for evaluating potential cognitive benefits in psychiatric and neurological indications, and addressing regulatory concerns about cannabinoid effects on cognition.
The following diagram illustrates the key molecular pathways through which CBD exerts its therapeutic effects:
Purpose: To quantify CBD-induced changes in lipid mediator networks that underlie its inflammation-resolving effects [6].
Methodology:
Applications: Provides pharmacodynamic biomarkers for dose selection and mechanism validation, particularly valuable for inflammatory conditions.
The following diagram outlines a comprehensive clinical trial workflow incorporating pharmacokinetic and biomarker assessments:
The regulatory landscape for CBD therapeutics continues to evolve as clinical evidence accumulates. Successful development programs must address several key considerations:
The promising clinical results observed across multiple therapeutic areas, coupled with advancing formulation technologies and improved understanding of CBD's molecular mechanisms, support continued investment in CBD clinical development. Future research directions should prioritize robust Phase III trials, identification of predictive biomarkers, and optimization of personalized treatment approaches to fully realize CBD's therapeutic potential.
Since direct data is unavailable, the first step is to systematically characterize the stability of cannabidiorcol itself. The following workflow, based on standard protocols for similar compounds, outlines this process.
This section addresses common stability issues, using general cannabinoid data to suggest probable challenges and solutions for this compound.
Frequently Asked Questions
| Question | Likely Cause & Solution |
|---|
| Q1: Our CBD-C1 solution in oil is losing potency rapidly. What could be causing this? | Cause: Cannabinoids in oil are more susceptible to oxidative degradation and heat than solid forms [1]. Solution: Test adding antioxidants (e.g., tocopherols). Use inert gas (e.g., nitrogen) to blanket the product during storage. Ensure storage in a cool, dark place. | | Q2: We see new, unknown peaks in our HPLC analysis after a few weeks. What are they? | Cause: These are degradation products. For CBD, the primary degradants are Δ⁹-THC and CBN under acidic and oxidative conditions, respectively [1]. CBD-C1 may have analogous pathways. Solution: Use LC-MS to identify the molecular weight and structure of these impurities. This will help you pinpoint the exact degradation pathway. | | Q3: How can we improve the water solubility and stability of CBD-C1 for oral delivery? | Cause: Like CBD, CBD-C1 is likely a BCS Class II compound with poor water solubility, leading to instability and low bioavailability [2]. Solution: Investigate advanced delivery systems. Phospholipid complexation has been shown to significantly enhance the solubility, stability, and permeability of CBD [2]. |
Table 1: Protocol for Forced Degradation Studies of this compound
| Parameter | Details & Conditions |
|---|---|
| Sample Preparation | Prepare samples in duplicate in both solid powder and oil solution forms. Use both open and closed vials to test oxygen sensitivity [1]. |
| Stress Conditions | Temperature/Humidity: 25°C ± 2°C / 60% RH ± 5% and 40°C ± 2°C / 75% RH ± 5% [1]. Photostability: Expose to at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light [1]. Acid/Base Hydrolysis: Stress with 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for short durations. | | Time Points | 7, 14, 30, 60, 90, 180, 270, and 365 days for long-term studies [1]. For accelerated studies, use 3 and 6 weeks [3]. | | Analytical Method | HPLC-UV/MS is standard. Use a C18 column with a water/acetonitrile (with 0.1% formic acid) gradient. Monitor at 225 nm and 210 nm [1]. Use MS detection to identify degradants. | | Acceptance Criteria | For a formal shelf-life study, potency should remain within 85–115% of the initial label claim [3]. |
Once degradation pathways are understood, advanced formulation strategies can be employed. The diagram below illustrates a promising approach based on phospholipid complexation, which has been successfully applied to CBD [2].
The following table outlines common challenges in cannabinoid extraction and their potential solutions, which can serve as a starting point for optimizing your processes [1] [2].
| Challenge | Likely Causes | Potential Solutions |
|---|---|---|
| Low Extraction Yield | Poor biomass quality, incorrect particle size, suboptimal solvent parameters, inefficient extraction technique [3] [1]. | Source verified, high-cannabinoid biomass; grind material for increased surface area; optimize temperature, pressure, and solvent-to-feed ratio [1]. |
| Inconsistent Potency | Inaccurate input ratios, variable biomass quality, fluctuating process parameters [3]. | Standardize biomass testing and pre-processing; implement automated systems for consistent control over parameters [3] [1]. |
| Poor Extract Purity | Co-extraction of chlorophyll, waxes, or lipids; incomplete purification [3] [1]. | Use chilled ethanol to reduce chlorophyll; implement winterization to remove fats/waxes; employ filtration or chromatography [3] [1]. |
| Loss of Chemical Complexity | High-temperature processing, aggressive purification stripping terpenes, chemovar drift [2]. | Use low-temperature extraction; employ post-extraction refinement; optimize parameters to preserve entourage effect [2]. |
While specific to CBD, the following data from recent studies provides a quantifiable framework for optimization experiments. You can use this as a reference for designing your own studies on CBDL.
This method was optimized using Response Surface Methodology (RSM) [4] [5]:
After extraction, the crude extract can be purified and enriched [4] [5]:
The table below summarizes the results from a recent study, providing benchmark values [4] [6] [5].
| Parameter | Optimized Value / Outcome for CBD |
|---|---|
| Optimized Extraction Rate | 0.26 ± 0.02% [4] [6] [5] |
| Enrichment Factor (HPD-100 Resin) | 4.2 times higher than crude extract [4] [5] |
| Recovery Rate (HPD-100 Resin) | 83.13% [4] [5] |
| Antioxidant Activity (IC50) | DPPH assay: 0.1875 mg/mL; ABTS assay: 2.988 mg/mL [4] [6] |
The diagram below outlines the core workflow for the extraction and purification process described in the protocols.
Experimental Workflow for Cannabinoid Extraction and Purification
Given the lack of specific data on Cannabidiorcol, you may need to:
Here are answers to common questions researchers encounter during cannabinoid analytical method development and validation.
Q1: What are the core validation parameters per ICH Q2(R1), and what are their typical acceptance criteria? For any analytical method, key parameters must be validated. The table below summarizes these criteria based on assays for CBD and THC, which can be applied to other cannabinoids [1].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess analyte unequivocally in the presence of other components. | No interference from blank; baseline separation of peaks [1]. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 98–102% [1]. |
| Precision | Closeness of agreement between a series of measurements. | RSD ≤ 2% for repeatability [1]. |
| Linearity | Ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) > 0.999 [1]. |
| Range | Interval between upper and lower levels of analyte that demonstrated acceptable precision, accuracy, and linearity. | Confirmed from 25% to 150% of the target concentration (e.g., 10 µg/mL) [1] [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Retention time and peak area RSD < 2% when varying flow rate, column temperature, or mobile phase composition [1]. |
| LOD/LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with acceptable precision and accuracy. | LOQ with precision RSD ≤ 5% and accuracy of 90-107% [3]. |
Q2: My cannabinoid peaks are co-eluting or have poor resolution. How can I improve the separation? Poor resolution often stems from suboptimal chromatographic conditions.
Q3: Why is my HPLC-UV signal weak or the peak shape poor? This can be due to several factors related to the sample or the instrument.
The following workflows and protocols are adapted from published methods for major cannabinoids and ICH guidelines.
Diagram: HPLC-UV Method Development & Validation Workflow
Detailed Protocol: RP-HPLC Method for Cannabinoid Assay
This protocol is adapted from a published method for quantifying CBD and THC in hemp oil, which can serve as a template for validating methods for other cannabinoids [1].
Instrumentation: HPLC system with UV/Vis or DAD detector.
Chromatographic Conditions:
Standard and Sample Preparation:
Validation Procedure:
Diagram: Troubleshooting Poor Chromatographic Resolution
Here are detailed methodologies for two of the prominent techniques from recent literature.
This method aims to create nanoparticles with high encapsulation efficiency and rapid release.
The following workflow diagram summarizes the key stages of this protocol:
This technique modifies the drug's properties by complexing it with phospholipids to improve hydrophilicity and permeability.
Here are solutions to frequently encountered problems in CBD formulation development.
| Problem | Possible Cause | Solution & Tips |
|---|---|---|
| Low Drug Loading / Encapsulation Efficiency | Poor solubility of CBD in the selected lipid blend. [1] | Conduct thorough pre-formulation solubility screening of CBD in various solid and liquid lipids. [1] |
| Poor Stability / Drug Expulsion / Recrystallization | Polymorphic transition of lipids (in NLCs/SLNs); thermodynamic instability of amorphous form (in ASDs). [1] [3] | (For NLCs) Use a blend of solid and liquid lipids to create a less perfect crystal lattice. [1] (For ASDs) Optimize the type and ratio of polymer to inhibit recrystallization. [3] |
| Low Dissolution Rate or Permeability | The formulation does not adequately enhance the hydrophilicity or interaction with biological membranes. | Consider switching to or incorporating permeability-enhancing strategies like phospholipid complexation, which has shown a >30% increase in apparent permeability. [2] |
| Chemical Degradation of CBD | Exposure to light, heat, oxygen, or acidic/basic conditions during processing or storage. [4] | Use light-resistant containers, incorporate antioxidants, optimize processing temperatures, and use lipid-based systems which can offer protective encapsulation. [4] [5] |
Why is CBD's solubility such a major challenge? CBD is a highly lipophilic molecule with extremely poor water solubility (reportedly 0.1–10 µg/mL) and undergoes extensive first-pass metabolism. These properties are the primary reasons for its low and variable oral bioavailability, which is estimated to be around 6%. [6] [4] [3]
What are the key factors to consider when selecting a formulation strategy? The choice depends on your target product profile. Consider:
Are there any regulatory advantages to certain techniques? Lipid-based excipients are often considered "Generally Recognized as Safe" (GRAS) and mimic the body's natural digestive process, which can facilitate regulatory approval. Generic versions of lipid-based formulations may also face fewer regulatory hurdles. [5]
The core of improving purification efficiency lies in systematically optimizing each step of the process, from the initial extraction to the final isolation of CBD.
| Goal | Recommended Method | Key Parameters & Outcomes | Experimental Protocol |
|---|
| Extraction | Ethanol Percolation [1] | Superior to maceration: 80.1% CBD recovery vs. 63.5% [1]. | 1. Pack decarboxylated hemp biomass in a percolator. 2. Continuously pass 95% ethanol through the biomass. 3. Collect the eluent (menstruum). | | Extraction | Heat Reflux with RSM [2] | Optimized conditions via Response Surface Methodology (RSM): Higher predictability and yield [2]. | 1. Perform single-factor tests (temp, time, ethanol %, solid/liquid ratio). 2. Use RSM (e.g., Box-Behnken Design) to model interactions. 3. Validate model with predicted optimal conditions. | | Enrichment | Macroporous Resin Chromatography [2] | HPD-100 resin: 4.2x CBD enrichment from crude extract, 83.13% recovery [2]. | 1. Pre-treat resin (soak in ethanol, rinse). 2. Load filtered crude extract. 3. Wash with water to remove impurities. 4. Elute CBD with 95% ethanol. 5. Concentrate eluent under reduced pressure. | | Final Purification | Preparative HPLC [3] | Batch process: From crude extract, obtain ~137 mg CBD at ~97% purity and 95% recovery [3]. | 1. Use C18 column (e.g., Eurospher II 250x20 mm). 2. Employ ethanol/water gradient (pre-mixed solvents recommended). 3. Perform volume overload study to determine max sample load. 4. Collect fractions based on a defined time window (e.g., 5.50-9.50 min). |
The following workflow outlines the complete CBD purification and optimization pathway:
Here are solutions to frequently encountered problems in CBD purification:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low CBD Recovery | Inefficient extraction technique. | Switch from maceration to percolation with 95% ethanol [1]. |
| Low Final Purity | Co-elution of impurities; poor fractionation. | 1. Use preparative HPLC with a defined fractionation window (e.g., collect from 5.5 to 9.5 min) [3]. 2. For resin, optimize the wash step to remove impurities before eluting CBD [2]. | | Poor Column Separation | Sample overload on preparative column. | Conduct a volume overload study. For a 250x20 mm C18 column, 4000 µL was optimal; 5000 µL caused poor separation [3]. | | Inconsistent Purity vs. Yield | Overly broad fraction collection window. | Adjust the pooling of fractions. Fraction 7-13 gave >97% purity, while Fraction 5-14 gave higher yield but lower purity. Balance based on goal [3]. | | Uncertain CBD Origin | Impurity profile matches unexpected source (natural vs. synthetic). | Use HPLC to profile impurities. CBDV, CBDB, CBDH, CBDP indicate natural origin. abn-CBD, dialkylated olivetol indicate synthetic origin [4]. |
For the key methods referenced in the tables, here are the detailed step-by-step protocols.
1. Optimized Heat Reflux Extraction with RSM [2] This method is ideal for achieving a high and predictable extraction yield.
2. Macroporous Resin Enrichment Procedure [2] This procedure effectively concentrates CBD from a crude extract.
3. Preparative HPLC Purification & Fractionation [3] This is the definitive step for achieving high-purity CBD.
The field of CBD purification is advancing rapidly. Machine learning is now being applied to optimize extraction conditions and predict yields [5], while novel solid dispersion techniques like Vacuum Compression Molding (VCM) are being explored to enhance the solubility and dissolution rate of final CBD products, which can impact downstream formulation [6].
The table below summarizes quantitative data on CBD degradation under various storage conditions, which should inform your storage protocols.
| CBD Form | Storage Condition | Duration | CBD Remaining | Key Findings |
|---|---|---|---|---|
| Solid Powder [1] | 25°C ± 2°C / 60% RH ± 5% (closed vial) | 12 months | ~100% | Highly stable formulation; minimal degradation [1]. |
| Solid Powder [1] | 40°C ± 2°C / 75% RH ± 5% (closed vial) | 12 months | ~100% | Highly stable even under accelerated conditions [1]. |
| Sunflower Oil Solution [1] | 25°C ± 2°C / 60% RH ± 5% (closed vial) | 12 months | ~85% | Significant degradation occurs over time in oil matrix [1]. |
| Sunflower Oil Solution [1] | 40°C ± 2°C / 75% RH ± 5% (closed vial) | 12 months | ~70% | Higher temperature accelerates degradation in oil [1]. |
| E-Liquid Formulations [2] | 4°C (in the dark) | 30 days | >95% (avg.) | Best condition for short-term storage of e-liquids [2]. |
| E-Liquid Formulations [2] | Room Temperature (in the dark) | 30 days | ~95% (avg.) | Slight degradation, but generally stable [2]. |
| E-Liquid Formulations [2] | 37°C (in the dark) | 30 days | ~80% (avg.) | Significant thermal degradation; not recommended [2]. |
| E-Liquid Formulations [2] | Room Temperature (with light exposure) | 30 days | ~85% (avg.) | Light has a significant detrimental effect on stability [2]. |
| Ethanol Solution [3] | 4°C (refrigerator) | 12 months | >90% | Recommended to guarantee a shelf life of over a year [3]. |
| Ethanol Solution [3] | Room Temperature | ~4 months | <90% | Solutions remain stable for less than 4 months at RT [3]. |
For researchers designing their own stability studies, here are methodologies adapted from the cited literature.
This protocol is based on ICH guidelines and is suitable for comprehensive shelf-life determination [1].
1. Sample Preparation:
2. Storage Conditions:
3. Sampling and Analysis:
This protocol is useful for rapid screening of formulation stability, especially for liquid forms [2].
The following workflow diagram summarizes the key steps of a typical CBD stability study.
Q1: Why is the formulation of CBD so critical for its stability? A1: The chemical stability of CBD is highly dependent on its matrix. Solid powder is the most stable form, showing almost no degradation over a year, even at 40°C [1]. Once dissolved, the solvent plays a major role. Oil solutions are less stable than solid powder but more stable than aqueous solutions [3]. E-liquids and other formulations are particularly susceptible to degradation from heat and light [2].
Q2: What are the primary degradation products of CBD I should look for in my HPLC analysis? A2: Under oxidative and light-induced stress, CBD can degrade into several compounds. The main products to monitor are Δ9-tetrahydrocannabinol (Δ9-THC) and cannabinol (CBN) [1] [3]. Your analytical method should be able to separate and identify these compounds.
Q3: What is the best practice for storing a concentrated CBD stock solution for daily use in the lab? A3: For a stock solution in ethanol, storage in a refrigerator (4°C) is recommended to guarantee a shelf life of over a year [3]. The solution should be kept in a tightly sealed, amber vial to minimize exposure to oxygen and light. For even longer-term storage, consider freezing aliquots.
Interference in bioassays refers to the effect of any substance present in the sample that alters the correct value for your analyte [1]. For a novel compound like CBD-C, anticipating the sources of interference is the first step.
The table below outlines common interference types and how they might manifest in a CBD-C assay:
| Interference Type | Description | Potential Signs in a CBD-C Assay |
|---|---|---|
| Matrix Effects [1] | Components of the biological sample (e.g., plasma, serum) affect the assay. | Lack of parallelism in dilution experiments; inconsistent recovery rates. |
| Cross-Reactivity [1] | The assay's antibody or receptor binds to a molecule structurally similar to CBD-C (e.g., other cannabinoids). | Overestimation of CBD-C concentration; false positive results. |
| Drug-Target Complex Dissociation [1] | In target engagement assays, complexes between CBD-C and its target dissociate during the assay steps. | Underestimation of free or active CBD-C; inaccurate pharmacokinetic data. |
| Endogenous Antibodies [1] | Human Anti-Animal Antibodies (HAAA) or other antibodies in the sample can cross-link or block reagents. | Inconsistent or non-reproducible results between runs or sample donors. |
When you encounter unexpected results, follow this logical pathway to diagnose the issue. This workflow is a generalized version of the process described in the search results [1].
This checks for matrix effects [1].
This quantifies interference and checks accuracy [1].
% Recovery = ( [Spiked] - [Unspiked] ) / Theoretical Spike Concentration * 100%This is critical for CBD-C due to potential similarity to other cannabinoids [1].
If the above steps pinpoint an issue, explore these mitigations [1]:
Maintain a detailed log of the parameters below for every assay development and troubleshooting experiment. This data is invaluable for identifying patterns and root causes.
| Parameter Category | Specific Variables to Record |
|---|---|
| Sample Information | Matrix type (plasma, serum), donor/source, collection tube, freeze-thaw cycles. |
| Assay Reagents | Antibody source/clone (e.g., monoclonal/polyclonal), lot numbers, concentrations. |
| Procedure | Incubation times and temperatures, wash stringency, sample and reagent volumes. |
| Instrument & Data | Plate reader/analyzer model, raw data, curve-fitting model, calculated concentrations. |
How can we reduce matrix interference without losing sensitivity? The most common method is sample dilution, but this lowers sensitivity. A more effective strategy is to use a platform that minimizes contact time between sample reagents and the matrix, which reduces low-affinity interactions while preserving the high-affinity signal from your target analyte [1].
What is the most straightforward way to improve assay specificity? Carefully select your detection antibodies. Using a monoclonal antibody for the capture step can significantly improve specificity because it recognizes a single, unique epitope on the CBD-C molecule [1].
Our reagent costs are very high during development. How can we manage this? Adopt a miniaturized assay format. Scaling down to a nanoliter-volume system can reduce consumption of both your precious CBD-C standard and expensive antibodies by over 95%, allowing for more extensive experimentation with the same amount of material [1].
Here are answers to common questions about qualifying a cannabinoid reference standard.
Q: What are the key parameters to qualify a cannabinoid reference standard?
A: The qualification of a chemical reference standard ensures its identity, purity, and composition are well-characterized for use in analytical testing [1]. The specific parameters required depend on the standard's intended use. The table below summarizes the common qualification parameters:
| Parameter | Purpose | Typical Methods (Examples) |
|---|---|---|
| Identity | To confirm the chemical structure is as purported. | HPLC with reference standard comparison, Mass Spectrometry (MS), NMR [1]. |
| Assay/Potency | To determine the main component's content, expressed as a percentage. | HPLC-UV, often using area percent or relative response factors [1]. |
| Organic Impurities | To identify and quantify related substances and degradation products. | HPLC-UV, HPLC-MS. Quantification can be by area percent or, more accurately, using relative response factors for key impurities [1]. |
| Water Content | To determine moisture levels, as water affects purity calculations. | Karl Fischer (KF) Titration [1]. |
| Residual Solvents | To quantify leftover solvents from the synthesis or purification process. | Gas Chromatography (GC), often following USP <467> [1]. |
| Inorganic Impurities | To measure the content of heavy metals or other ashable residues. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Loss on Drying [1]. |
Q: What is the difference between a compendial and a non-compendial (secondary) standard?
A: For a novel compound like cannabidiorcol, which is not yet listed in major pharmacopoeias, you would be working with a non-compendial (or "secondary") standard [1]. This means your laboratory is responsible for the full characterization and qualification of the material, following the principles outlined by regulatory bodies like the ICH and FDA [1].
Q: How should I handle and store my reference standard?
A: Proper storage is critical to maintain a reference standard's purity over time. The material should be stored in a tightly sealed container, protected from light. For compounds susceptible to hydrolysis, storage in a desiccator is recommended. The purity of volatile standards can change if solvents evaporate, so monitoring stability under the intended storage conditions is required [1].
Q: My HPLC-UV results for purity are inconsistent. What could be wrong?
A: Inconsistencies in purity analysis can stem from several issues. Here is a troubleshooting workflow to help diagnose common problems:
The following provides a detailed methodology for key qualification experiments, adapted from general cannabinoid analysis [2] [3] [1].
1. HPLC-UV Method for Assay and Related Substances
This is a common technique for determining the main component's potency and quantifying impurities.
2. System Suitability Test
Before analysis, the method's performance must be verified. A system suitability test is required, often using a resolution solution. For cannabinoids, this ensures critical peak pairs (like CBD and THC) are separated with a minimum resolution of 1.3 [4].
3. Method Verification/Validation
Prior to use for regulatory compliance testing, the laboratory must perform a method verification to demonstrate it can meet performance specifications [3]. Key validation parameters include [1] [3]:
| Property | Cannabidiol (CBD) | Cannabidiorcol (CBD-C1) |
|---|---|---|
| Chemical Structure | Di-pentyl (C5) side chain | Mono-butyl (C1) side chain |
| Receptor Pharmacology | Complex polypharmacology; acts as a negative allosteric modulator of CB1 [1] [2], antagonist/inverse agonist of GPR55 [2], and agonist of 5-HT1A and TRPV1 [3] [2]. | Not well-characterized. Preliminary data suggests potential CB1 antagonism or low-efficacy partial agonism, but robust experimental confirmation is lacking. |
| Key Molecular Targets | • CB1 & CB2 (allosteric/modulatory) [1] [2] • 5-HT1A (agonist) [3] [2] • TRPV1 (agonist) [3] • GPR55 (antagonist) [2] • FAAH enzyme (inhibitor) [2] | Insufficient data. Target engagement is inferred from structural similarity to CBD and requires empirical validation. | | Therapeutic Potential (Based on Preclinical/Clinical Data) | Substantial evidence for: • Anticonvulsant (Epidiolex for epilepsy) [4] [1] • Anxiolytic [4] [2] • Antipsychotic [4] • Anti-inflammatory & Neuroprotective [4] [5] | Minimal direct evidence. Predicted based on structural analogy; specific efficacy, potency, and therapeutic index are unknown. | | Quantitative Data (e.g., IC50, Ki) | Available in public literature for multiple targets (e.g., Ki values for receptor binding) [6]. | Extremely scarce. Publicly available quantitative binding affinities or functional potencies are lacking. |
To systematically compare CBD and CBD-C1, the following experimental workflow is recommended. This protocol will generate the missing comparative data.
Phase 1: In Vitro Profiling (Polypharmacology)
Phase 2: Signaling Studies (Bias & Efficacy)
Phase 3: ADME & Physicochemical Properties
Phase 4: In Vivo Efficacy & Safety
The following diagram maps the complex polypharmacology of CBD, which serves as a reference for investigating CBD-C1.
The critical data gap for this compound presents a significant opportunity for primary research. The proposed experimental protocol provides a roadmap to determine if the shorter side chain of CBD-C1 leads to:
| Feature | THC (Δ9-Tetrahydrocannabinol) | CBD (Cannabidiol) |
|---|---|---|
| Psychoactivity | Produces a "high" [1] [2] [3] | Non-psychoactive (does not produce a "high") [1] [2] [3] |
| Primary Receptors | Binds directly to CB1 receptors in the brain [2] [3] | Does not bind directly to CB1; modulates receptor activity and interacts with other targets (e.g., TRPV1, 5-HT1A) [4] [2] |
| Molecular Formula | C₂₁H₃₀O₂ [1] [3] | C₂₁H₃₀O₂ [1] [3] |
| FDA-Approved Uses | Dronabinol, Nabilone (nausea, appetite) [1] [2] | Epidiolex (for certain seizure disorders) [1] [4] [2] |
| Common Research Applications | Pain, muscle spasticity, low appetite, insomnia [1] [3] | Anxiety, inflammation, nerve pain, seizures, psychosis [1] [2] [3] |
| Common Side Effects | Impaired memory, coordination issues, increased heart rate, anxiety/paranoia at high doses [1] [2] [3] | Drowsiness, diarrhea, changes in appetite, potential drug interactions [1] [2] [5] |
For researchers, the methodology for administering cannabinoids is critical. The following workflow details a protocol for vaporizing and analyzing cannabinoids like CBD and THC, adapted from a peer-reviewed study [6]. This exemplifies the precision required in cannabinoid research.
The diagram below outlines the experimental workflow for vaporizing and analyzing cannabinoids.
Key Experimental Details:
The table below summarizes the available information on this compound and contrasts it with the more established research on other cannabinoids.
| Aspect | This compound (CBD-C1) | Well-Studied Cannabinoids (e.g., CBD, CBG) |
|---|---|---|
| Research Scope | Limited to early, preclinical studies; "significantly understudied" [1]. | Extensive; numerous human clinical trials, systematic reviews, and meta-analyses exist [2] [3] [4]. |
| Reported Bioactivities | Primarily antifungal potential from in-silico (computer modeling) studies [1]. | Broad: analgesia [3] [4], anti-inflammatory [2], neuroprotection [2], anti-cancer properties [2] [5], and antibiotic enhancement [5]. |
| Mechanism of Action | Proposed to bind fungal cell membranes and destabilize cell walls [1]. Molecular targets in humans are unknown. | Multiple well-documented targets (e.g., 5-HT1A, TRPV1 receptors, Nav1.8 sodium channel) [6] [4]. |
| Therapeutic Index Data | No experimental data available. | Quantitative data available from clinical trials (e.g., effective doses, safety margins) [3] [7]. |
| Key Evidence | Molecular docking simulations against fungal proteins [1]. | Randomized controlled trials (RCTs), observational studies, and in vivo models [2] [3]. |
The most detailed information on this compound comes from a single 2025 computational study that screened it for potential antifungal activity [1]. The methodology and findings are summarized below.
The following diagram illustrates the workflow of this computational study:
The extreme scarcity of data on this compound means that a definitive therapeutic index comparison cannot be made. Your guide would need to explicitly state that this compound is in the earliest stages of investigation.
This compound (CBD-C1) is a minor phytocannabinoid, but specific data on its metabolic stability is absent from the searched literature. The table below summarizes its basic information.
| Property | Description for this compound (CBD-C1) |
|---|---|
| IUPAC Name | Not specified in available literature |
| Chemical Structure | Cannabidiol (CBD) analog with a methyl group at the C4' position of the resorcinyl ring [1]. |
| Molecular Formula | Not specified in available literature |
| Known Pharmacological Activity | Not well-characterized; inference from structure suggests potential interaction with cannabinoid and ion channel receptors [1]. |
| Reported Metabolic Stability | No specific data available. |
To conduct a metabolic stability comparison, the following established protocols from studies on CBD and other cannabinoids can be adopted.
This assay evaluates the intrinsic metabolic clearance of a compound.
This protocol identifies which specific cytochrome P450 (CYP) enzymes are responsible for metabolizing the compound.
While data for this compound is lacking, the well-documented metabolism of its parent compound, Cannabidiol (CBD), provides a useful reference. The following diagram illustrates the primary metabolic pathways of CBD, which are likely shared or similar for this compound.
Key metabolites and enzymes based on CBD research include [4] [3] [5]:
Based on the available literature, here are the critical points to guide your research on this compound:
The "entourage effect" describes the phenomenon where the combination of cannabis compounds produces a synergistic or modulatory effect that is greater than the sum of the effects of the individual compounds alone [1] [2]. The pharmacological interactions behind it can be broken down as follows.
The interactions generally fall into two categories [3]:
To investigate these interactions, researchers employ a range of pre-clinical and clinical models. The following workflow outlines a typical progression from in vitro studies to human trials.
Here are detailed methodologies for key experiments cited in the search results:
| Study Focus | Experimental Protocol Description | Key Measurements & Controls |
|---|---|---|
| Enzyme Induction (in vitro) [5] | Cultured human hepatocytes are treated with specific concentrations of a cannabinoid (e.g., CBD, THC) over multiple days. Concentrations are adjusted to account for depletion and mimic pharmacologically relevant plasma levels. | Measurements: mRNA expression and enzymatic activity of major CYP enzymes (e.g., CYP3A4, CYP1A2). Controls: Vehicle control; positive control like rifampin for CYP3A4 induction. |
| Drug Interaction (in vivo) [4] | A single oral dose of a cannabinoid is co-administered with a cocktail of specific probe drugs for CYP enzymes (e.g., midazolam for CYP3A4). Plasma concentrations of the probe drugs are monitored over time. | Measurements: Pharmacokinetic parameters (AUC, Cmax, clearance) of the probe drugs with and without the cannabinoid. Controls: Probe drug administered alone. |
| THC + Terpene (Clinical) [6] | A double-blinded, placebo-controlled crossover study. Participants vaporize specific doses of THC alone, a terpene (d-limonene) alone, and their combinations. The Foltin paced puffing procedure can standardize inhalation. | Measurements: Subjective ratings of anxiety, paranoia, and nervousness using validated scales. Controls: Placebo (distilled water); isolated compound administration. |
While data on cannabidiorcol is absent, the following table summarizes quantitative findings for other cannabinoids and terpenes, which can serve as a reference for the types of data your guide may aim to present.
| Compound Combination | Observed Interaction (Quantitative Data) | Study Type |
|---|---|---|
| CBD + THC | CBD moderates THC's psychoactive effects, reducing anxiety and paranoia [1] [2]. | Human & Animal Studies |
| THC + d-Limonene (Terpene) | 30 mg THC + 15 mg d-limonene significantly reduced self-reported anxiety and paranoia compared to 30 mg THC alone [6]. | Human Clinical Trial |
| CBD + CYP3A4 Substrates | A single 640 mg oral dose of CBD inhibited the clearance of oral midazolam (a CYP3A4 probe) by 56% [5]. | Human Clinical Study |
| Full-Spectrum vs. Isolate | Full-spectrum extracts demonstrated a wider therapeutic window and greater efficacy for inflammation and pain than CBD isolate in a pre-clinical model [7]. | In Vivo (Animal) |
Given the current lack of direct data on this compound, here are concrete suggestions for how you might proceed with your comparison guide: